2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one
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Overview
Description
2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research applications. MPTP is a thiazole compound that has been shown to have a range of biochemical and physiological effects, making it a promising compound for use in a variety of research fields.
Mechanism of Action
The mechanism of action of 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one involves its conversion to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopamine-producing neurons in the brain, where it accumulates and causes oxidative stress and cell death.
Biochemical and Physiological Effects:
2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has a range of biochemical and physiological effects, including the selective destruction of dopamine-producing neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to cause oxidative stress and inflammation, which may contribute to its neurotoxic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is that it allows researchers to develop animal models of Parkinson's disease, which can be used to study the disease and test potential treatments. However, there are also limitations to the use of 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments. For example, 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one is highly toxic and must be handled with care. Additionally, the animal models developed using 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one may not fully replicate the symptoms and pathology seen in human Parkinson's disease.
Future Directions
There are many future directions for research involving 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one. One area of interest is the development of new animal models of Parkinson's disease that more closely replicate the symptoms and pathology seen in humans. Additionally, researchers are exploring the potential use of 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one in other areas of research, such as the study of neurodegenerative diseases and the development of new treatments for these conditions. Finally, there is ongoing research aimed at understanding the mechanisms of 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one toxicity, which may lead to the development of new therapies for Parkinson's disease and other neurodegenerative conditions.
Synthesis Methods
2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of various chemical compounds. One commonly used method involves the reaction of 2-mercaptothiazoline with 2-propoxybenzaldehyde in the presence of a base catalyst. The resulting product is then treated with methyl iodide to yield 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one.
Scientific Research Applications
2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has been studied extensively for its potential use in scientific research applications. One area of research where 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has shown promise is in the study of Parkinson's disease. 2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to selectively destroy dopamine-producing neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. This has allowed researchers to develop animal models of Parkinson's disease, which can be used to study the disease and test potential treatments.
properties
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(2-propoxyphenyl)methylidene]-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-3-8-17-12-7-5-4-6-10(12)9-11-13(16)19-14(15-11)18-2/h4-7,9H,3,8H2,1-2H3/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCREQXOIMIUNO-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)SC(=N2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)SC(=N2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-4-(2-propoxybenzylidene)-1,3-thiazol-5(4H)-one |
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